molecular formula C21H39NO6 B14198344 9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid CAS No. 833484-10-9

9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid

Cat. No.: B14198344
CAS No.: 833484-10-9
M. Wt: 401.5 g/mol
InChI Key: UVOAIGCWBYXARH-UHFFFAOYSA-N
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Description

9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, an oxopropanamido group, and a hydroxyhexadecanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid typically involves a multi-step process. One common method includes the reaction of ethyl 3-oxopropanoate with hexadecanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group into a carbonyl group.

    Reduction: The oxopropanamido group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 9-(3-Ethoxy-3-oxopropanamido)-16-oxohexadecanoic acid.

    Reduction: Formation of 9-(3-Ethoxy-3-aminopropanamido)-16-hydroxyhexadecanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-Methoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid
  • 9-(3-Ethoxy-3-oxopropanamido)-16-oxohexadecanoic acid
  • 9-(3-Ethoxy-3-aminopropanamido)-16-hydroxyhexadecanoic acid

Uniqueness

9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

833484-10-9

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

IUPAC Name

9-[(3-ethoxy-3-oxopropanoyl)amino]-16-hydroxyhexadecanoic acid

InChI

InChI=1S/C21H39NO6/c1-2-28-21(27)17-19(24)22-18(14-10-6-4-8-12-16-23)13-9-5-3-7-11-15-20(25)26/h18,23H,2-17H2,1H3,(H,22,24)(H,25,26)

InChI Key

UVOAIGCWBYXARH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO

Origin of Product

United States

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